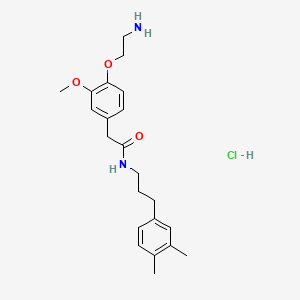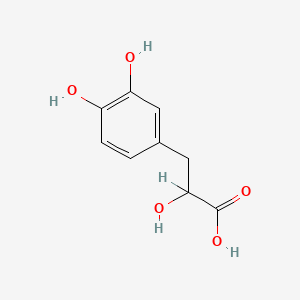
Danshensu
Overview
Description
Danshensu, also known as Salvianic acid A, is an alpha hydroxy carboxylic acid . It is found in the plants Salvia miltiorrhiza and Melissa officinalis . It is a component of some traditional Chinese medicine . It was discovered in the water-soluble extract of roots of Salvia miltiorrhiza .
Synthesis Analysis
This compound has been synthesized from protocatechuic aldehyde . An effective and convenient method for the synthesis of deuterium-labelled this compound was developed using Pd/C as a catalyst and D2O as a deuterium source . Another study developed a whole-cell biotransformation method to produce this compound from L-DOPA .Molecular Structure Analysis
This compound has a molecular formula of C9H10O5 . Its molecular weight is 198.17 .Chemical Reactions Analysis
This compound is sensitive to air or alkaline conditions. It oxidizes, polymerizes, and darkens on exposure . This compound can have its hydroxy groups methylated on treatment with dimethylsulfate . In acid conditions, it can convert to salvianolic acid C .Physical And Chemical Properties Analysis
This compound has a melting point of 84–86°C . It can dissolve in water, methanol, ethanol, ethyl acetate, and acetone .Scientific Research Applications
Diabetic Nephropathy Treatment
- Pharmacological Effects in Diabetic Nephropathy: Danshensu has been shown to improve renal function, blood lipid metabolism, and blood viscosity in diabetic nephropathy rat models. It also exhibits antioxidative properties, which may contribute to its protective effects (Chen et al., 2016).
Cardiovascular Disease Management
- Cardioprotective Effects: this compound demonstrates significant cardioprotective effects against myocardial ischemia/reperfusion injury. It reduces myocardium infarct size and serum markers of cardiac injury. Its protective mechanism involves anti-apoptotic effects and activation of the Akt and ERK1/2 signaling pathways (Yin et al., 2013).
- Antithrombotic and Antiplatelet Aggregation Effects: this compound has shown potential in reducing thrombus weight in thrombosis models in rats. It inhibits platelet aggregation and has effects on blood viscosity and plasma viscosity. Importantly, it selectively inhibits COX-2 and balances thromboxane A2/prostacyclin, suggesting its role in antithrombotic therapy (Yu et al., 2014).
Neuroprotective Properties
- Effects on Parkinson's Disease Models: this compound exhibits neuroprotective effects in rotenone-induced Parkinson’s disease models. It reduces oxidative stress and improves motor dysfunction, potentially through the PI3K/AKT/Nrf2 pathway activation (Wang et al., 2020).
Cancer Research
- Radiosensitization in Cancer Therapy: Studies have found that this compound enhances the radioresponse in Lewis lung carcinoma xenografts in mice. This is possibly due to alleviation of tumor cell hypoxia and improvement in tumor microcirculation and vasculature remodeling (Cao et al., 2016).
Other Therapeutic Applications
- Protective Effects in Hepatic Stellate Cells: this compound inhibits the proliferation and activation of hepatic stellate cells, which is important in the context of
Ophthalmological Use
- Treatment of UVB-Induced Corneal Inflammation: Oral administration of this compound has shown effectiveness in reducing UVB-induced corneal inflammatory injury in mice. It mitigates leukocyte influx and inflammatory cytokines, suggesting its utility in ocular protection and treatment of photodamage-related injuries (Teng et al., 2018).
Metabolic and Biochemical Studies
- Metabolite Identification and Pharmacokinetics: Research has identified major metabolites of this compound in rat urine and established methods for simultaneous quantification in plasma, contributing to the understanding of its pharmacokinetics and potential clinical applications (Wang et al., 2015).
Mechanism of Action
Danshensu, also known as 3-(3,4-dihydroxy-phenyl) lactic acid, is a bioactive compound found in traditional Chinese medicine . It has been studied for its various pharmacological effects, including its anti-osteogenic effect in ankylosing spondylitis .
Target of Action
This compound has been found to interact with several targets. In a study on ankylosing spondylitis, potential targets of this compound were identified in four drugs-genes databases . The main signaling pathways associated with the targets were the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways .
Mode of Action
This compound interacts with its targets, leading to various changes. For instance, in the context of ankylosing spondylitis, this compound was found to inhibit the differentiation of osteoblasts promoted by a low concentration of tumor necrosis factor (TNF)-α . This suggests that this compound may exert its effects by modulating the activity of certain signaling pathways.
Biochemical Pathways
The biochemical pathways affected by this compound include the JNK and ERK pathways . These pathways are involved in various cellular processes, including inflammation and cell proliferation. By modulating these pathways, this compound may influence the downstream effects related to these processes.
Pharmacokinetics
This compound exhibits linear pharmacokinetics in the dose range of 15–60 mg/kg . It is poorly absorbed after oral administration, with an absolute bioavailability of 13.72% . Following intravenous administration, this compound is widely distributed, mainly phase II metabolized, and excreted primarily in urine as an unchanged drug .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. For example, in ankylosing spondylitis, this compound was found to prevent the ossification of osteoblasts in a dose-dependent manner . It also reduced oxidative stress, inflammation, and apoptosis in the damaged heart .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound is sensitive to air or alkaline conditions and oxidizes, polymerizes, and darkens on exposure . Therefore, the environment in which this compound is stored and administered can significantly impact its effectiveness.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Danshensu is involved in several biochemical reactions, primarily due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the key interactions is with glutathione peroxidase and superoxide dismutase, enzymes that play a vital role in reducing oxidative stress . This compound enhances the activity of these enzymes, thereby protecting cells from oxidative damage. Additionally, this compound interacts with inflammatory cytokines such as interleukin-6 and transforming growth factor-beta, reducing their expression and thus mitigating inflammation . These interactions highlight the compound’s role in modulating oxidative stress and inflammatory responses.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In neuronal cells, this compound has been shown to repress reactive oxygen species generation, thereby attenuating oxidative stress-induced injury . This neuroprotective effect is particularly evident in models of Parkinson’s disease, where this compound improves motor dysfunction and increases the levels of dopamine and tyrosine hydroxylase-positive neurons . In endothelial cells, this compound protects against injuries and inhibits the production of reactive oxygen species, contributing to its cardiovascular protective effects . Furthermore, this compound influences cell signaling pathways, such as the PI3K/AKT/Nrf2 pathway, enhancing the expression of antioxidant enzymes like heme oxygenase-1 and glutathione cysteine ligase .
Molecular Mechanism
The molecular mechanism of this compound involves several pathways and interactions at the molecular level. One of the primary mechanisms is the activation of the Keap1-Nrf2/NQO1 pathway, which plays a crucial role in cellular defense against oxidative stress . This compound binds to Keap1, leading to the release and activation of Nrf2. Activated Nrf2 translocates to the nucleus and induces the expression of antioxidant genes, including heme oxygenase-1 and NAD(P)H quinone dehydrogenase 1 . Additionally, this compound inhibits the phosphorylation of p38 and ERK1/2, which are involved in inflammatory responses . These molecular interactions underscore the compound’s ability to modulate oxidative stress and inflammation at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under certain conditions but can degrade when exposed to air or alkaline environments . Over time, this compound oxidizes and polymerizes, leading to a darkening of the solution . In in vitro and in vivo studies, the neuroprotective effects of this compound have been observed over a period of 28 days, with significant improvements in motor function and reduction in oxidative stress markers . These findings indicate that this compound’s effects are sustained over time, although its stability may be influenced by environmental factors.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving myocardial ischemia, this compound demonstrated dose-dependent cardioprotective effects, with higher doses providing greater protection against oxidative injury . Similarly, in models of Parkinson’s disease, varying doses of this compound (15, 30, or 60 mg/kg) were administered, with higher doses showing more pronounced neuroprotective effects . . Therefore, determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily phase II metabolism, which includes methylation, sulfation, and acetylation . These metabolic processes enhance the compound’s solubility and facilitate its excretion. This compound is metabolized in the liver, where it interacts with enzymes such as cytochrome P450 and sulfotransferases . The metabolites of this compound are primarily excreted through urine, with a smaller fraction excreted via feces . These metabolic pathways highlight the compound’s efficient processing and elimination from the body.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. Following intravenous administration, this compound exhibits linear pharmacokinetics and is widely distributed to tissues such as the kidney, lung, stomach, muscle, uterus, and heart . The primary distribution tissue is the kidney, where this compound is concentrated before being excreted . The compound’s poor oral bioavailability necessitates its development as an injectable formulation for therapeutic use . These distribution patterns underscore the importance of understanding this compound’s pharmacokinetics for effective clinical application.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in oxidative stress and inflammatory responses . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . Understanding the subcellular localization of this compound provides insights into its mechanisms of action and potential therapeutic applications.
properties
IUPAC Name |
3-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8,10-12H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFLSMZLRSPALU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10865081 | |
| Record name | 3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-(3,4-Dihydroxyphenyl)lactic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003503 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
23028-17-3 | |
| Record name | 3-(3,4-Dihydroxyphenyl)lactic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23028-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydroxyphenyllactic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023028173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-HYDROXY-3-(3,4-DIHYDROXYPHENYL)PROPANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA8H56YM3K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-(3,4-Dihydroxyphenyl)lactic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003503 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary molecular targets of Danshensu?
A1: this compound interacts with various molecular targets, including:
- Signaling pathways: TGF-β/Smad [, ], PI3K/Akt [], TLR4/NF-κB [], Nrf2/HO-1 [], JNK [, ], and ERK [].
- Enzymes: Cyclooxygenase-2 (COX-2) [], thromboxane B2 (TXB2) [], inducible nitric oxide synthase (iNOS) [], glutathione peroxidase (GSH-Px) [], and superoxide dismutase (SOD) [, , ].
- Ion channels: L-type calcium channels [, ], calcium-activated potassium channels (KCa) [].
- Transporters: P-glycoprotein (P-gp) [], divalent metal ion transporters-1 (DMT-1) [], transferrin receptor (TfR) [].
- Receptors: TβR I and II [].
- Other targets: Cluster of differentiation 40 (CD40) [], apelin-13 [].
Q2: How does this compound affect platelet aggregation and thrombosis?
A2: this compound exhibits antithrombotic and antiplatelet aggregation effects by:
- Inhibiting COX-2 expression, thereby suppressing thromboxane A2 (TXA2) production [].
- Downregulating TXB2 and upregulating 6-keto prostaglandin F1α (6-keto-PGF1α), normalizing the TXB2/6-keto-PGF1α ratio [].
- Reducing blood viscosity, plasma viscosity, and hematocrit levels [].
Q3: What is the role of this compound in protecting against oxidative stress?
A3: this compound demonstrates antioxidant properties by:
- Increasing the activity of antioxidant enzymes such as GSH-Px and SOD [].
- Decreasing reactive oxygen species (ROS) levels [].
- Increasing nitric oxide (NO) content and enhancing endothelial nitric oxide synthase (eNOS) activity [, ].
Q4: How does this compound impact tumor cell behavior?
A4: this compound exhibits antitumor effects by:
- Inhibiting tumor cell migration and invasion by modulating the p38 signaling pathway [].
- Enhancing the radioresponse of Lewis lung carcinoma xenografts by reducing tumor hypoxia through improved tumor microcirculation and vascular remodeling [].
- Inducing apoptosis in human hepatocellular carcinoma cells, potentially through upregulation of p53 expression [].
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C9H10O5, and its molecular weight is 198.17 g/mol.
Q6: Is there any spectroscopic data available for this compound?
A6: Yes, various spectroscopic techniques have been employed to characterize this compound, including:
- UV-Vis spectroscopy: Shows characteristic absorption peaks that can be used for quantitative analysis [, ].
- Synchronous fluorescence spectrometry: Reveals information about the interaction between this compound and proteins like bovine serum albumin (BSA) [].
- HPLC-DAD: Utilized for the detection and quantification of this compound in biological samples [, ].
- LC-MS/MS: Provides high sensitivity and selectivity for pharmacokinetic studies and determination of this compound in complex matrices [, , ].
Q7: What is the bioavailability of this compound after oral administration?
A7: this compound exhibits poor oral bioavailability, ranging from 9.53% to 13.72% in rats [, ].
Q8: How is this compound metabolized and excreted?
A8: this compound undergoes phase II metabolism, primarily via methylation, sulfation, glucuronidation, and acetylation. It is predominantly excreted in urine as the parent drug and metabolites [].
Q9: Does this compound interact with any drug transporters?
A9: Yes, this compound has been shown to interact with:
- P-glycoprotein (P-gp): P-gp limits this compound's penetration across the blood-brain barrier, and co-administration with P-gp inhibitors like verapamil enhances its brain distribution [].
- Organic anion transporting polypeptide 1B1 (OATP1B1): this compound competitively inhibits OATP1B1-mediated transport of rosuvastatin, potentially leading to drug-drug interactions [].
Q10: What is the impact of co-administration of other drugs on this compound pharmacokinetics?
A10: Co-administration of certain drugs can alter the pharmacokinetics of this compound:
- Borneol: Enhances the distribution of this compound to the eye in rabbits after oral administration, suggesting a potential for borneol as an ocular penetration enhancer [].
- Components of Danshen injection: The presence of other components in Danshen injection can influence the pharmacokinetic properties of this compound, potentially affecting its tissue distribution and elimination [, ].
- Components of Guanxin II: Co-decoction of this compound with specific herbs in the Guanxin II formula can either increase or decrease its plasma concentration, highlighting the complex interactions within traditional Chinese medicine formulations [].
Q11: What are the key findings from preclinical studies on this compound?
A11: Preclinical studies demonstrate that this compound:
- Ameliorates maternal and fetal syndromes in a preeclampsia mouse model: Improves hypertension, proteinuria, fetal growth, and brain development [, , ].
- Exhibits neuroprotective effects in cerebral ischemia models: Reduces infarct size, improves neurological function, and modulates inflammatory and oxidative stress pathways [, , , ].
- Protects against liver injury: Reduces iron accumulation, oxidative stress, inflammation, and apoptosis in iron overload models [].
- Demonstrates cardioprotective effects: Lowers blood pressure, improves cardiac function, and reduces arrhythmias in hypertension models [, , , ].
- Attenuates epithelial-mesenchymal transition (EMT) and chemoresistance in cancer cells: Inhibits platelet-induced EMT and enhances sensitivity to oxaliplatin in colon cancer cells [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



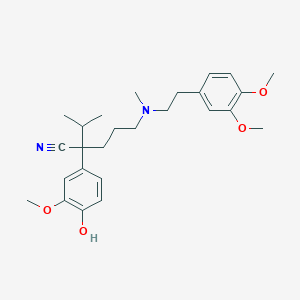
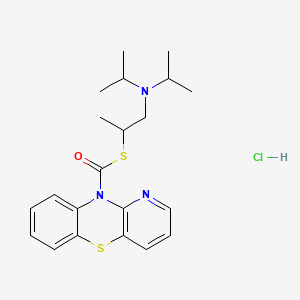
![3-(1,3-benzothiazol-2-yl)-8-{[bis(2-hydroxyethyl)amino]methyl}-7-hydroxy-2H-chromen-2-one](/img/structure/B1669718.png)
![4-[[5-bromo-4-[(Z)-(2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy]methyl]benzoic acid](/img/structure/B1669721.png)
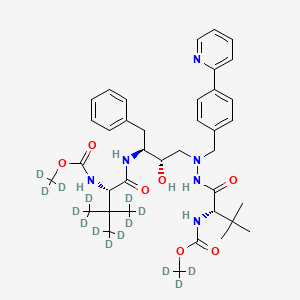

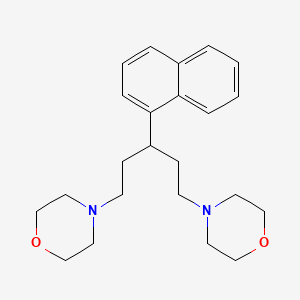

![N-[4-(1H-imidazol-5-yl)phenyl]-N'-methylmethanimidamide](/img/structure/B1669728.png)
![N-(tert-butyl)-N'-[4-(1H-imidazol-4-yl)phenyl]imidoformamide](/img/structure/B1669729.png)
